

Physical and chemical properties of Thiomorpholine-1-oxide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	Thiomorpholine-1-oxide hydrochloride
Cat. No.:	B1321775

[Get Quote](#)

A Technical Guide to Thiomorpholine-1-oxide Hydrochloride

Introduction

Thiomorpholine-1-oxide hydrochloride is a heterocyclic organic compound and a derivative of thiomorpholine. As a sulfoxide, it occupies an intermediate oxidation state between thiomorpholine and its fully oxidized sulfone analogue, thiomorpholine-1,1-dioxide. The thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of compounds with diverse pharmacological activities.^[1] This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols, and reactivity of **Thiomorpholine-1-oxide hydrochloride** for researchers and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of **Thiomorpholine-1-oxide hydrochloride** are summarized below. Quantitative data such as melting point, boiling point, and specific solubility values are not consistently available in the public literature.

Property	Value	Source(s)
CAS Number	76176-87-9	[2]
Molecular Formula	C ₄ H ₁₀ ClNO ₂	[2]
Molecular Weight	155.65 g/mol	[3]
IUPAC Name	thiomorpholine 1-oxide hydrochloride	
Synonyms	1,4-thiazane-1-oxide hydrochloride, 1- Oxothiomorpholine hydrochloride	[2]
Appearance	Solid	[3]
Purity	Typically ≥95%	
Storage Conditions	Room Temperature, under inert atmosphere	[2]
SMILES String	Cl.O=S1CCNCC1	[3]
InChI Key	CNAHTBMMJSMMEC- UHFFFAOYSA-N	[3]
Melting Point	No data available	
Boiling Point	No data available	
Solubility	No specific data available	

Reactivity and Stability

The chemistry of **Thiomorpholine-1-oxide hydrochloride** is dominated by the sulfoxide functional group.

- Oxidation: The sulfoxide group can be further oxidized to a sulfone (thiomorpholine-1,1-dioxide) using stronger oxidizing agents.[\[4\]](#) Careful control of reaction conditions is necessary during its synthesis to prevent this over-oxidation.[\[5\]](#)

- Reduction: Sulfoxides can be deoxygenated back to their corresponding sulfides (thiomorpholine) using various reducing agents, often catalyzed by metal complexes.[6]
- Acidity of α -Protons: The protons on the carbons adjacent (α) to the sulfoxide group are weakly acidic and can be deprotonated by strong bases.[6]
- Coordination Chemistry: The sulfoxide group, particularly the oxygen atom, can act as a ligand to form coordination complexes with transition metals.[6]
- Stability: The compound should be stored at room temperature under an inert atmosphere to ensure stability.[2]

Experimental Protocols

Detailed experimental data for **Thiomorpholine-1-oxide hydrochloride** is limited. However, established methods for the synthesis of the parent compound and the oxidation of sulfides provide a reliable basis for its preparation and analysis.

Synthesis: Mild Oxidation of Thiomorpholine and Salt Formation

The synthesis involves a two-step process: the selective oxidation of thiomorpholine to thiomorpholine-1-oxide, followed by conversion to its hydrochloride salt. The key challenge is to prevent over-oxidation to the sulfone.[5][7]

Step 1: Oxidation with Hydrogen Peroxide[7]

- Dissolve thiomorpholine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
- Cool the flask to 0 °C in an ice bath.
- Slowly add 30 wt% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution. Stoichiometric control is critical.
- After the addition is complete, allow the reaction mixture to warm to room temperature.

- Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
- Once complete, carefully neutralize the mixture to a pH of ~7-8 with a saturated sodium bicarbonate or dilute sodium hydroxide solution.
- Extract the aqueous mixture with dichloromethane (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude thiomorpholine-1-oxide.

Step 2: Formation of the Hydrochloride Salt

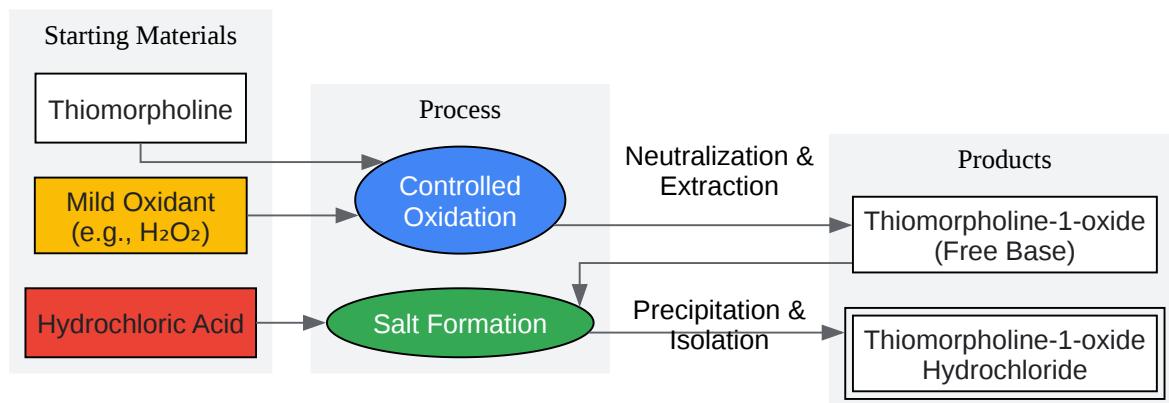
- Dissolve the crude thiomorpholine-1-oxide in a minimal amount of a suitable solvent like diethyl ether or dichloromethane.
- Slowly add a solution of hydrochloric acid (e.g., 1 M in diethyl ether) dropwise with stirring.
- The hydrochloride salt will precipitate out of the solution.
- Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

While a specific protocol for **Thiomorpholine-1-oxide hydrochloride** is not detailed, reverse-phase HPLC is a standard method for analyzing related polar compounds like Thiomorpholine, 4-methyl-, 1,1-dioxide.^[8] A general method can be adapted.

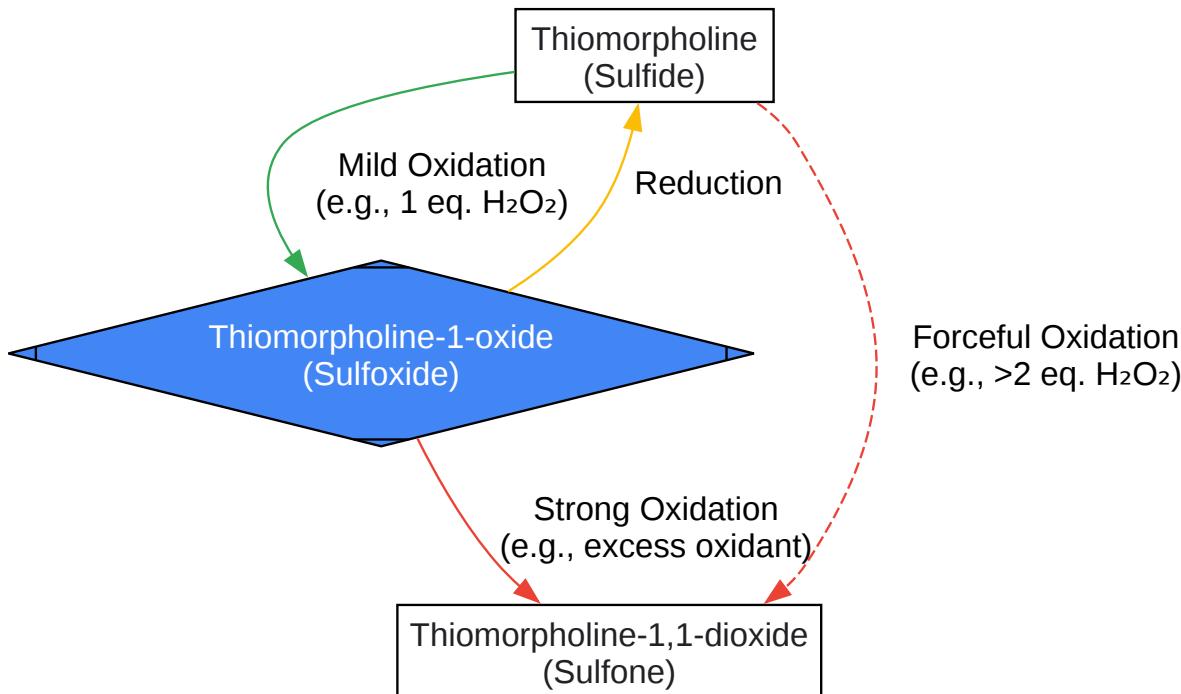
- Column: C18 reverse-phase column (e.g., Newcrom R1).^[8]
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier like phosphoric acid or, for MS compatibility, formic acid.^[8]
- Detector: UV detector (if the molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) for universal detection.

- Standard Preparation: Prepare a standard solution of known concentration in the mobile phase or a suitable solvent to quantify the sample.


Biological and Pharmacological Context

There is limited specific research on the biological activity of **Thiomorpholine-1-oxide hydrochloride** itself. However, the broader thiomorpholine scaffold is of significant interest in pharmacology.

- Privileged Scaffold: Thiomorpholine and its derivatives are considered privileged structures due to their presence in molecules exhibiting a wide range of biological activities, including antitubercular, antioxidant, hypolipidemic, antimalarial, and antibacterial properties.[\[1\]](#)
- Potential Mechanisms: In studies of related N-substituted thiomorpholine derivatives with hypolipidemic and antioxidant activity, a proposed mechanism involves the inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[\[1\]](#) This activity, combined with antioxidant properties, suggests potential as anti-atherosclerotic agents.[\[1\]](#)


Visualizations

The following diagrams illustrate key workflows and relationships relevant to **Thiomorpholine-1-oxide hydrochloride**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Thiomorpholine-1-oxide hydrochloride**.

[Click to download full resolution via product page](#)

Caption: Oxidation and reduction relationships of the thiomorpholine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jchemrev.com [jchemrev.com]
- 2. Page loading... wap.guidechem.com
- 3. 1-Oxide thiomorpholine hydrochloride AldrichCPR | Sigma-Aldrich sigmaaldrich.com

- 4. Video: Preparation and Reactions of Sulfides [jove.com]
- 5. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 6. Sulfoxide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Thiomorpholine, 4-methyl-, 1,1-dioxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [Physical and chemical properties of Thiomorpholine-1-oxide hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1321775#physical-and-chemical-properties-of-thiomorpholine-1-oxide-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com